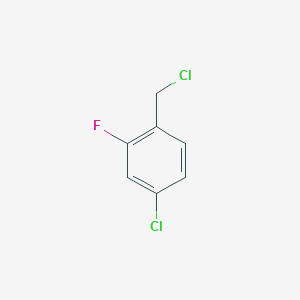

4-Chloro-1-(chloromethyl)-2-fluorobenzene

Description

Properties

IUPAC Name |

4-chloro-1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVHMLDNAXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564952 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87417-71-8 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1-(chloromethyl)-2-fluorobenzene: Properties, Reactivity, and Applications in Drug Discovery

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound, has emerged as a particularly valuable intermediate. Its unique structural arrangement, featuring a reactive benzylic chloride and a di-substituted phenyl ring, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility and provide a framework for its safe and effective implementation in the laboratory.

Part 1: Core Chemical and Physical Properties

A foundational understanding of a compound's identity and physical characteristics is essential for its proper use. This compound is a clear, colorless liquid at room temperature, noted for its lachrymatory properties, necessitating careful handling.[1]

Compound Identification

Precise identification is the cornerstone of chemical research, ensuring reproducibility and safety. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 87417-71-8 | [1][2][4] |

| Molecular Formula | C₇H₅Cl₂F | [1][2][4] |

| Molecular Weight | 179.02 g/mol | [1][2] |

| InChI Key | CMGAVHMLDNAXBU-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CCl | [2][3] |

| Synonyms | 4-Chloro-2-fluorobenzyl chloride, 2-Fluoro-4-chlorobenzyl chloride | [4][] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing experimental design.

| Property | Value | Source |

| Physical State | Clear, colorless liquid | [1] |

| Boiling Point | 208.5 ± 25.0 °C (Predicted) | [1][4] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 85.3 ± 16.6 °C | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| XLogP3 (Lipophilicity) | 3.3 | [2] |

Part 2: Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The benzylic chlorine in the chloromethyl group is significantly more susceptible to nucleophilic substitution than the chlorine atom attached directly to the aromatic ring. This reactivity differential is the key to its role as a versatile building block, allowing for selective, stepwise functionalization.[3]

The fluorine atom and the aromatic chlorine exert a combined electronic effect on the benzene ring. Fluorine's strong inductive electron-withdrawing nature can influence the reactivity of the ring in electrophilic aromatic substitution reactions.[6] This electronic landscape is critical for planning multi-step syntheses where subsequent modifications to the aromatic ring are desired.

Selective Functionalization Workflow

The primary experimental advantage of this reagent is the ability to perform nucleophilic substitution at the benzylic position without disturbing the aromatic chloride. This allows for the initial introduction of a wide variety of moieties (e.g., amines, ethers, thiols) via standard Sₙ2 reactions. The remaining aromatic chloride can then be used as a handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to build more complex molecular scaffolds.

References

- 1. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]

- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 87417-71-8 [benchchem.com]

- 4. 4-Chloro-2-fluorobenzyl chloride | CAS#:87417-71-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-1-(chloromethyl)-2-fluorobenzene (CAS 87417-71-8)

This guide provides a comprehensive technical overview of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a key intermediate in modern organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by relevant literature.

Introduction

This compound, also known as 4-chloro-2-fluorobenzyl chloride, is a disubstituted aromatic compound with the chemical formula C₇H₅Cl₂F.[1] Its strategic importance lies in its bifunctional nature, possessing a reactive chloromethyl group and a substituted benzene ring, making it a versatile building block for more complex molecules. The presence of both chloro and fluoro substituents on the aromatic ring offers unique electronic properties and opportunities for selective functionalization, which is highly valuable in the design of novel therapeutic agents.[2][3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a chemical entity is fundamental for its application in synthesis and analysis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 87417-71-8 | [1] |

| Molecular Formula | C₇H₅Cl₂F | [1] |

| Molecular Weight | 179.02 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 208.5 ± 25.0 °C at 760 mmHg | |

| Flash Point | 85.3 ± 16.6 °C | |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-2-fluorobenzyl chloride |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the chloromethyl group (CH₂Cl) in the range of δ 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) due to the combined effects of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the benzylic carbon around δ 45-50 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms. Fragmentation will likely involve the loss of a chlorine atom and the chloromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group, C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations in the fingerprint region (600-800 cm⁻¹).

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity requirements, and economic factors. The most common and industrially viable method is the chloromethylation of 4-chloro-2-fluorobenzene.

Chloromethylation of 4-chloro-2-fluorobenzene

This method is often preferred for its scalability and good yields.[5] It involves the reaction of 4-chloro-2-fluorobenzene with a chloromethylating agent in the presence of a Lewis acid catalyst.

Figure 1: General workflow for the synthesis of this compound via chloromethylation.

Experimental Protocol: Chloromethylation

The following is a generalized, self-validating protocol based on established chloromethylation procedures.[6][7]

-

Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet/outlet is charged with an inert solvent (e.g., dichloromethane or dichloroethane) under a nitrogen atmosphere.

-

Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride or zinc chloride, 1.0-1.5 equivalents) is carefully added to the solvent with stirring.

-

Reactant Addition: 4-chloro-2-fluorobenzene (1.0 equivalent) and the chloromethylating agent (e.g., paraformaldehyde, 1.1-2.0 equivalents, and hydrogen chloride gas) are added to the stirred suspension at a controlled temperature (typically 0-10 °C). The rationale for the slow addition and temperature control is to manage the exothermicity of the reaction and prevent the formation of byproducts.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for several hours. The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step deactivates the catalyst and separates the aqueous and organic layers.

-

Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield high-purity this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the benzylic chloride, which is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound involves the displacement of the chloride from the chloromethyl group by a variety of nucleophiles. This allows for the introduction of diverse functional groups, a key strategy in the synthesis of pharmaceutical intermediates.[5]

Figure 2: Key nucleophilic substitution reactions of this compound.

-

Reaction with Amines: This reaction leads to the formation of substituted benzylamines, which are common structural motifs in many biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Reaction with Alcohols: In the presence of a base, alcohols react to form benzyl ethers. This is a common method for introducing an ether linkage into a molecule.

-

Reaction with Thiols: Thiols, being excellent nucleophiles, readily react to form benzyl thioethers.[8][9][10] This transformation is significant in the synthesis of various sulfur-containing pharmaceuticals.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a range of pharmaceutical compounds. Its utility is exemplified by its application as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[11]

Role in the Synthesis of JAK2 Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[12]

This compound serves as a precursor for the synthesis of the core scaffold of certain JAK2 inhibitors.[11] The chloromethyl group allows for the crucial coupling reaction with a heterocyclic core, a key step in the assembly of the final drug molecule.

Figure 3: Representative role of this compound in the synthesis of a JAK2 inhibitor.

The precise structure of the heterocyclic core and the subsequent synthetic modifications will vary depending on the specific JAK2 inhibitor being synthesized. However, the initial coupling step, facilitated by the reactive chloromethyl group of the title compound, is a critical and enabling transformation.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its value is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of complex and biologically active molecules, most notably JAK2 inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-(chloromethyl)-2-fluoro- [webbook.nist.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 87417-71-8 [benchchem.com]

- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 7. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]

- 12. EP2861231B1 - Inhibitor of jak1 and jak2 - Google Patents [patents.google.com]

4-Chloro-1-(chloromethyl)-2-fluorobenzene molecular weight and formula

An In-depth Technical Guide to 4-Chloro-1-(chloromethyl)-2-fluorobenzene for Advanced Chemical Synthesis

Authored for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. It delves into its core chemical properties, synthesis protocols, strategic applications in medicinal chemistry, and essential safety and handling procedures. This document is structured to serve as a practical resource, blending foundational data with field-proven insights to support laboratory and development endeavors.

Core Chemical Identity and Properties

This compound is a substituted aromatic compound of significant interest as a building block in organic synthesis. Its reactivity is primarily dictated by the benzylic chloride group, which is susceptible to nucleophilic substitution, and the electronic effects of the chloro and fluoro substituents on the benzene ring. These features make it a versatile intermediate for introducing the 4-chloro-2-fluorobenzyl moiety into more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂F | [1][2] |

| Molecular Weight | 179.02 g/mol | [1][2] |

| CAS Number | 87417-71-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-2-fluorobenzyl chloride, 2-Fluoro-4-chlorobenzyl chloride | [] |

| Appearance | Liquid (at standard conditions) | [4] |

| Density | ~1.3 g/cm³ | [5] |

| Boiling Point | ~208.5 °C at 760 mmHg | [5] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via the chloromethylation of 1-chloro-3-fluorobenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene ring. The directing effects of the existing chloro and fluoro substituents guide the position of the incoming electrophile.

Plausible Synthetic Workflow

The chloromethylation reaction involves an in-situ generated electrophile, typically from a source of formaldehyde and hydrogen chloride, often with a Lewis acid catalyst.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard chloromethylation procedures[6]. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents.

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet for inert gas (e.g., nitrogen).

-

Charging Reagents: In the fume hood, charge the flask with 1-chloro-3-fluorobenzene and a Lewis acid catalyst such as anhydrous zinc chloride.

-

Reaction: Slowly add the chloromethylating agent (e.g., a mixture of paraformaldehyde and concentrated hydrochloric acid) to the stirred mixture.

-

Heating: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 50-70 °C) and maintain for several hours, monitoring the reaction progress via TLC or GC.

-

Quenching: After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent (e.g., dichloromethane). Wash the organic phase sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a key intermediate. The presence of halogen atoms enhances the potential for molecular interactions and can improve the pharmacokinetic profile of a final drug candidate, for instance, by increasing metabolic stability or lipophilicity[7].

Synthesis of Kinase Inhibitors

A notable application is its use as a reagent in the synthesis of intermediates for Janus kinase 2 (JAK2) inhibitors[1]. JAK kinases are critical signaling proteins, and their inhibition is a therapeutic strategy for various autoimmune diseases and cancers. The 4-chloro-2-fluorobenzyl group can be installed onto a core scaffold, forming a crucial part of the final active pharmaceutical ingredient (API).

Caption: Role as a precursor in pharmaceutical synthesis.

Versatility in Organic Synthesis

Beyond specific targets, this compound is a versatile building block for:

-

Pharmaceuticals: Creating a wide range of drug candidates by attaching the benzyl group to various core structures[8].

-

Agrochemicals: Synthesizing novel pesticides and herbicides.

-

Specialty Chemicals: Producing materials with unique electronic or physical properties[8].

Safety, Handling, and Hazard Management

Due to its reactivity, this compound is a hazardous substance requiring strict safety protocols.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this chemical is classified with the following hazards[2]:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H314: Causes severe skin burns and eye damage (Skin corrosion/irritation).

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).

The signal word is "Danger," and it is designated as corrosive and an irritant[2]. It is also a lachrymator, a substance that irritates the eyes and causes tears[9].

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors[9][10]. Ensure that an eyewash station and safety shower are immediately accessible[11].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[12].

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use[12].

-

Skin Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin contact[11][12].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials[9][10]. Keep away from incompatible substances, heat, sparks, and open flames[9][10].

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11][13].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[9][13].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][13].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10][13].

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical and chemical synthesis is well-established. Its unique substitution pattern provides a reactive handle for constructing complex molecules, particularly in the development of modern therapeutics like kinase inhibitors. However, its hazardous nature necessitates rigorous adherence to safety protocols. This guide provides the foundational knowledge for researchers to handle, synthesize, and apply this compound effectively and safely in their work.

References

- 1. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]

- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-fluorobenzyl chloride | CAS#:87417-71-8 | Chemsrc [chemsrc.com]

- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound|CAS 87417-71-8 [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Application of 4-Chloro-1-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and strategic applications of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a key intermediate in modern medicinal chemistry. While the definitive discovery of this compound is not prominently documented in readily available literature, its importance is underscored by its role in the synthesis of complex pharmaceutical agents. This document details two primary, scientifically sound synthetic pathways, offering step-by-step protocols and exploring the chemical rationale behind each. Furthermore, it highlights the compound's critical application in the development of Janus kinase 2 (JAK2) inhibitors, providing context for its relevance in contemporary drug discovery.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (IUPAC Name: this compound; CAS Number: 87417-71-8) is a halogenated aromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of chlorine and fluorine atoms on the benzene ring, coupled with a reactive chloromethyl group, provides multiple points for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the chlorine atoms offer sites for further functionalization or can influence the electronic properties of the molecule. The chloromethyl group is a versatile handle for introducing the benzyl moiety into larger, more complex structures through nucleophilic substitution reactions.

A significant application that highlights the importance of this compound is its use as a reagent in the synthesis of Janus kinase 2 (JAK2) inhibitor intermediates.[1] JAK2 is a tyrosine kinase that plays a crucial role in signal transduction pathways that are often dysregulated in myeloproliferative neoplasms and other diseases.[2][3] The ability to efficiently synthesize key intermediates like this compound is therefore of high interest to the pharmaceutical industry.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| CAS Number | 87417-71-8 |

| Boiling Point | 208.5±25.0 °C (Predicted) |

| Density | 1.343±0.06 g/cm³ (Predicted) |

Synthetic Pathways and Methodologies

Two principal synthetic routes to this compound are presented here, based on established organic chemistry principles.

Route A: Direct Chloromethylation of 1-Chloro-3-fluorobenzene

This approach utilizes the Friedel-Crafts chloromethylation reaction, a classic method for introducing a chloromethyl group onto an aromatic ring. The starting material, 1-chloro-3-fluorobenzene, is commercially available. The directing effects of the chloro and fluoro substituents (both ortho, para-directing) will primarily yield the desired this compound, along with other isomers that would require purification.

Figure 1: Direct Chloromethylation of 1-Chloro-3-fluorobenzene.

Experimental Protocol (Hypothetical)

Materials:

-

1-Chloro-3-fluorobenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 1-chloro-3-fluorobenzene (1.0 eq) in anhydrous dichloromethane, add paraformaldehyde (1.5 eq) and anhydrous zinc chloride (0.5 eq).

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for 1-2 hours, or until saturation is achieved.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Zinc chloride is a common and effective Lewis acid for Friedel-Crafts reactions, activating the formaldehyde towards electrophilic aromatic substitution.[4] Other Lewis acids like aluminum chloride or tin(IV) chloride could also be employed, but may lead to different selectivity and byproduct formation.[1][5]

-

Reagents: Paraformaldehyde serves as a convenient source of formaldehyde, while hydrogen chloride provides the chloride for the chloromethyl group and protonates the formaldehyde to generate the electrophile.

-

Work-up: The aqueous work-up is essential to quench the reaction, remove the catalyst, and neutralize any remaining acid.

Route B: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde

This alternative pathway involves the reduction of a commercially available aldehyde to the corresponding benzyl alcohol, followed by conversion of the alcohol to the benzyl chloride. This route can offer higher regioselectivity compared to direct chloromethylation.

References

- 1. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]

- 2. US9487529B2 - Macrocyclic compounds as ALK, FAK and JAK2 inhibitors - Google Patents [patents.google.com]

- 3. JAK1 pathway inhibitors for the treatment of chronic lung allograft dysfunction - Patent US-11896595-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iris.unive.it [iris.unive.it]

- 5. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-1-(chloromethyl)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 4-Chloro-1-(chloromethyl)-2-fluorobenzene (CAS No. 87417-71-8), a halogenated aromatic compound utilized as a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Addressed to researchers, chemists, and drug development professionals, this guide synthesizes critical safety information, detailed handling protocols, and emergency procedures. Given the compound's classification as a corrosive, acutely toxic, and irritant substance, this guide emphasizes a proactive approach to safety, grounded in the principles of risk assessment, hazard control, and regulatory compliance. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from the closely related and well-studied analogue, benzyl chloride, as a surrogate for establishing conservative safety and handling standards.

Section 1: Compound Identification and Hazard Analysis

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic compound with a chloromethyl group, making it a reactive alkylating agent. Its identity and key physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Chloro-2-fluorobenzyl chloride, Benzene, 4-chloro-1-(chloromethyl)-2-fluoro- | [3][] |

| CAS Number | 87417-71-8 | [3] |

| Molecular Formula | C₇H₅Cl₂F | [2][3] |

| Molecular Weight | 179.02 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [5][6] |

| Boiling Point | 208.5 ± 25.0 °C at 760 mmHg |

GHS Hazard Classification and Toxicological Profile

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its corrosive nature and acute toxicity.

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Toxicological Summary:

The chloromethyl group makes this compound a potent alkylating agent, capable of reacting with nucleophilic sites in biological macromolecules like proteins and DNA. This reactivity is the underlying cause of its corrosive and irritant properties. Upon contact with mucous membranes, hydrolysis can occur, releasing hydrochloric acid, which contributes to severe irritation.[7]

| Metric | Benzyl Chloride (CAS 100-44-7) | Relevance |

| LD₅₀ (Oral, Rat) | 440 - 1231 mg/kg | Indicates significant oral toxicity. |

| LC₅₀ (Inhalation, Rat) | 0.52 mg/L (4 h) | Indicates high inhalation toxicity. |

| Carcinogenicity | IARC Group 2A (Probably carcinogenic to humans) | This is a critical long-term health hazard.[8] |

| Mutagenicity | Positive in bacterial assays | Indicates potential for genetic damage.[9][10] |

Researchers must handle this compound with the assumption that it carries similar or greater toxicity and carcinogenicity risks as benzyl chloride.

Section 2: Exposure Control and Personal Protection

A multi-layered approach, prioritizing engineering controls, is essential for minimizing exposure.

Hierarchy of Controls

The most effective way to manage exposure is to follow the hierarchy of controls, a system that prioritizes risk mitigation strategies from most to least effective.

Caption: Hierarchy of Controls for Safe Handling.

Occupational Exposure Limits (OELs)

No specific OELs have been established for this compound. Therefore, the established limits for benzyl chloride should be adopted as a conservative measure.

| Agency | Limit | Value |

| OSHA | PEL (8-hr TWA) | 1 ppm (5 mg/m³) |

| NIOSH | REL (15-min Ceiling) | 1 ppm (5 mg/m³) |

| ACGIH | TLV (8-hr TWA) | 1 ppm (5.2 mg/m³) |

| NIOSH | IDLH | 10 ppm |

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health.[11]

Personal Protective Equipment (PPE) Protocol

All work with this compound requires stringent adherence to PPE protocols.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

-

Face Protection: A face shield should be worn over safety goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An impervious apron is recommended for transfer operations.

-

Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA), is required.[7]

Section 3: Safe Handling and Storage Procedures

Chemical Incompatibility and Reactivity

The reactivity of the benzylic chloride functional group dictates its primary incompatibilities.

-

Moisture: The compound will slowly hydrolyze in the presence of water to form benzyl alcohol and corrosive hydrochloric acid.[7] Containers must be kept tightly sealed in a dry environment.

-

Metals: Unstabilized benzyl chlorides can undergo self-condensation or polymerization in the presence of many common metals (e.g., iron, aluminum, zinc, copper, magnesium).[6][11] This can be an exothermic reaction, liberating heat and HCl gas.[11] Use only compatible equipment (e.g., glass, stainless steel, nickel, lead).[6][11]

-

Strong Oxidizing Agents: Vigorous, potentially explosive reactions can occur.[11]

-

Strong Bases and Acids: Can catalyze decomposition or polymerization.[11]

Standard Operating Protocol for Handling

-

Preparation:

-

Thoroughly review this guide and the supplier's Safety Data Sheet (SDS).

-

Ensure a certified chemical fume hood is operational and the work area is clear of clutter.

-

Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

-

Prepare and label all necessary glassware and equipment.

-

Assemble a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) and a neutralizing agent for acids.

-

-

Execution:

-

Don all required PPE before entering the work area.

-

Conduct all transfers and reactions within the fume hood with the sash at the lowest practical height.

-

Use glass or compatible plastic syringes/pipettes for transfers to minimize spills.

-

Keep containers tightly sealed when not in use.

-

-

Waste Disposal and Decontamination:

-

All waste containing this compound must be collected in a dedicated, properly labeled halogenated organic waste container.

-

Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

-

Wipe down the work surface with an appropriate solvent and then soap and water.

-

Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.

-

Storage Requirements

-

Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.

-

Keep containers tightly closed to prevent moisture ingress.

-

Store away from incompatible materials, particularly metals, bases, and oxidizing agents.[11]

-

Ensure the storage area is secured and accessible only to authorized personnel.

Section 4: Emergency and First Aid Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

Emergency Response Workflow

Caption: Emergency Response Flowchart.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11] Symptoms like pulmonary edema can be delayed.[11]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] There is a danger of stomach or esophagus perforation.

Section 5: Conclusion

This compound is a valuable research chemical that demands the highest level of safety precautions. Its corrosive, toxic, and potentially carcinogenic nature necessitates a comprehensive safety strategy that combines robust engineering controls, diligent administrative procedures, and consistent use of appropriate personal protective equipment. By understanding the chemical's reactivity and adhering to the protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment for the advancement of science.

References

- 1. This compound|CAS 87417-71-8 [benchchem.com]

- 2. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]

- 3. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]

- 6. BENZYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 7. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. canada.ca [canada.ca]

- 9. 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mutagenic activity of 4-chloromethylbiphenyl (4CMB) and benzyl chloride (BC) in the bacterial/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

Reactivity profile of 4-Chloro-1-(chloromethyl)-2-fluorobenzene

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-1-(chloromethyl)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 87417-71-8) is a pivotal bifunctional building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its molecular architecture, featuring a reactive benzylic chloride and a substituted aromatic ring, presents a nuanced reactivity profile that allows for selective, stepwise functionalization. This guide provides a comprehensive analysis of its chemical behavior, focusing on the primary reaction pathways at its distinct electrophilic centers. We will explore nucleophilic substitution at the benzylic position, electrophilic and nucleophilic aromatic substitution on the phenyl ring, and its utility in metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Molecular and Physicochemical Properties

This compound is a disubstituted toluene derivative with two distinct halogen atoms and a reactive chloromethyl group. This unique combination of functional groups is the source of its synthetic versatility.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 87417-71-8 | PubChem[2] |

| Molecular Formula | C₇H₅Cl₂F | PubChem[2] |

| Molecular Weight | 179.02 g/mol | PubChem[1][2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CCl | PubChem[1] |

| InChI Key | CMGAVHMLDNAXBU-UHFFFAOYSA-N | PubChem[1][2] |

Core Reactivity Analysis

The reactivity of this compound is dominated by two primary sites: the highly electrophilic benzylic carbon of the chloromethyl group and the substituted aromatic ring. The disparate nature of these sites allows for a high degree of selective chemistry.

Nucleophilic Substitution at the Benzylic Position (Sₙ2)

The most facile reaction pathway for this molecule is the nucleophilic substitution at the benzylic carbon. The chloromethyl group is an excellent electrophile, analogous to benzyl chloride. The C-Cl bond is readily cleaved upon attack by a wide range of nucleophiles due to the stabilization of the transition state by the adjacent benzene ring. This reactivity is significantly higher than that of the C-Cl bond on the aromatic ring itself.[3][4]

Common Transformations:

-

With Amines: Forms secondary or tertiary amines, a crucial step in the synthesis of many pharmaceutical scaffolds.

-

With Alcohols/Alkoxides: Yields benzyl ethers.

-

With Thiols/Thiolates: Produces benzyl thioethers.[1]

-

With Cyanide: Leads to the formation of the corresponding benzyl cyanide, a precursor to phenylacetic acids.

References

- 1. This compound|CAS 87417-71-8 [benchchem.com]

- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Here are some questions related to Chlorobenzene: Why is nucleophilic su.. [askfilo.com]

- 4. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

A Comprehensive Technical Guide to the Solubility of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and materials science, a profound understanding of a compound's solubility is paramount for successful formulation, synthesis, and application. This guide offers an in-depth exploration of the solubility characteristics of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly available literature, this document pioneers a predictive approach leveraging Hansen Solubility Parameters (HSPs) to forecast its behavior across a spectrum of common organic solvents. By integrating theoretical calculations with established principles of physical chemistry, this whitepaper aims to equip researchers with the predictive tools and methodologies necessary to navigate the complexities of solubilizing this halogenated aromatic compound.

Introduction to this compound

This compound, also known as 4-chloro-2-fluorobenzyl chloride, is a substituted toluene derivative with the molecular formula C₇H₅Cl₂F. Its chemical structure features a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group. This unique combination of functional groups imparts specific physicochemical properties that are instrumental in its role as a versatile reagent in organic synthesis.

Notably, it serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is utilized in the preparation of Janus kinase (JAK) inhibitor intermediates, highlighting its significance in the development of targeted therapies. A comprehensive understanding of its solubility is therefore not merely an academic exercise but a critical component of process optimization, reaction kinetics, and product purification in these applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| Boiling Point | ~208.5 °C |

| Density | ~1.3 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

The Theoretical Framework: Hansen Solubility Parameters (HSPs)

To navigate the solubility landscape of this compound, we turn to the robust theoretical framework of Hansen Solubility Parameters. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent, representing the cohesive energy contributions from:

-

δD (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.

-

δP (Polar forces): Stemming from permanent dipole moments.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The total cohesive energy is the sum of these components. The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for our target compound, we employ group contribution methods. These methods approximate the HSPs by summing the contributions of the individual functional groups that constitute the molecule. Based on established methodologies such as those developed by Fedors, van Krevelen-Hoftyzer, and Stefanis-Panayiotou, we can dissect the this compound molecule and assign values to each component.

Molecular Breakdown for Group Contribution Analysis:

-

Aromatic ring (Benzene nucleus)

-

Aromatic -Cl substituent

-

Aromatic -F substituent

-

Aromatic -CH₂Cl substituent

By referencing tabulated group contributions to cohesive energy and molar volume from scientific literature, we can derive the estimated HSPs for this compound.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Hansen Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 4.0 |

These estimated values provide a quantitative basis for predicting the solubility of this compound in various organic solvents.

Predicted Solubility in Common Organic Solvents

With the estimated HSPs for this compound, we can now predict its solubility in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent is calculated to quantify their similarity. A smaller Hansen Distance indicates a higher affinity and, therefore, better solubility.

Table 3: Predicted Solubility of this compound in a Selection of Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 3.0 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 2.2 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 19.4 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 8.3 | Low |

| Water | 15.5 | 16.0 | 42.3 | 40.2 | Very Low / Insoluble |

Disclaimer: These are predicted solubility values based on a theoretical model and should be confirmed experimentally for critical applications.

Experimental Protocol for Solubility Determination

While predictive models provide a strong starting point, empirical validation is crucial for scientific rigor. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir the mixtures vigorously using magnetic stirrers.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Visual Representation of the Experimental Workflow

Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we have established a theoretical framework for understanding its solubility behavior. The presented data and experimental protocol offer a valuable resource for researchers, scientists, and drug development professionals, enabling more informed decisions in solvent selection, process development, and formulation design. It is our hope that this guide will serve as a foundational document, encouraging further experimental investigation and contributing to the broader understanding of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for the Synthesis of Janus Kinase 2 (JAK2) Inhibitors Utilizing 4-Chloro-1-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of potent Janus Kinase 2 (JAK2) inhibitors, leveraging 4-Chloro-1-(chloromethyl)-2-fluorobenzene as a key starting material for the introduction of the 4-chloro-2-fluorobenzyl moiety. This structural motif is present in several advanced JAK2 inhibitors, including the clinical candidate Gandotinib (LY2784544). This document provides a detailed, step-by-step synthetic protocol, an in-depth discussion of the underlying chemical principles, and a mechanistic overview of JAK2 inhibition. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success in a research setting.

Introduction: The JAK-STAT Pathway and the Rationale for JAK2 Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in mammalian cells. It plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors, thereby regulating fundamental processes such as cell growth, differentiation, and immune responses.[1][2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] Upon ligand binding to a cognate receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to modulate gene expression.[3]

Dysregulation of the JAK-STAT pathway, particularly hyperactivation of JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.[4] The discovery of a somatic gain-of-function mutation, JAK2V617F, in a majority of patients with these disorders has solidified JAK2 as a prime therapeutic target.[4] Consequently, the development of small molecule inhibitors of JAK2 has been a major focus of research and has led to clinically approved therapies.

Visualizing the JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling cascade.

Synthetic Strategy: A Modular Approach to Pyrazolo-core JAK2 Inhibitors

The synthesis of a potent JAK2 inhibitor bearing the 4-chloro-2-fluorobenzyl moiety can be approached in a modular fashion. The core of many successful JAK2 inhibitors is a heterocyclic scaffold that mimics the adenine ring of ATP, enabling it to bind to the kinase hinge region. A prominent example is the pyrazolo[1,5-a]pyrimidine scaffold.

Our strategy focuses on the construction of a key intermediate, a substituted aminopyrazole, followed by its elaboration to the final pyrazolo[1,5-a]pyrimidine core. This compound will be utilized for the regioselective N-alkylation of a pyrazole precursor.

Visualizing the Synthetic Workflow

Caption: A generalized synthetic workflow for JAK2 inhibitors.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound is a lachrymator and should be handled with care.

Synthesis of Intermediate A: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine

This initial step involves the regioselective N-alkylation of 3-amino-1H-pyrazole with this compound. The choice of base and solvent is critical to favor alkylation at the N1 position of the pyrazole ring.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Amino-1H-pyrazole | 83.09 | 10.0 | 0.831 g |

| This compound | 179.02 | 10.0 | 1.79 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (0.831 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

-

Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.79 g, 10.0 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A as a solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild base like potassium carbonate is sufficient to deprotonate the pyrazole nitrogen without promoting significant side reactions.

Synthesis of Intermediate B: 7-(4-Chloro-2-fluorobenzyl)-7H-pyrazolo[1,5-a]pyrimidine

This step involves the cyclocondensation of the aminopyrazole intermediate with a suitable three-carbon synthon to form the pyrazolo[1,5-a]pyrimidine core. 1,1,3,3-Tetramethoxypropane is a convenient precursor to malondialdehyde.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Intermediate A | 225.65 | 5.0 | 1.13 g |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 6.0 | 1.04 mL |

| Acetic Acid (glacial) | 60.05 | - | 15 mL |

Procedure:

-

In a 50 mL round-bottom flask, dissolve Intermediate A (1.13 g, 5.0 mmol) in glacial acetic acid (15 mL).

-

Add 1,1,3,3-tetramethoxypropane (1.04 mL, 6.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature. A precipitate may form.

-

Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the acetic acid.

-

Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum to yield Intermediate B . Further purification can be achieved by recrystallization from ethanol.

Rationale: The acidic conditions promote the in situ formation of malondialdehyde from its acetal precursor, which then undergoes a condensation reaction with the amino group of the pyrazole, followed by intramolecular cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Synthesis of a Representative JAK2 Inhibitor

Further functionalization of the pyrazolo[1,5-a]pyrimidine core is often necessary to achieve high potency and selectivity. This can involve the introduction of an amino group at a specific position, followed by coupling with a suitable partner. The following is a representative procedure for such a transformation, inspired by the synthesis of Gandotinib (LY2784544).[5]

Note: This is a generalized final step for illustrative purposes. The actual final steps for a specific inhibitor may vary.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Intermediate B | 275.70 | 2.0 | 0.55 g |

| 3-Amino-5-methyl-1H-pyrazole | 97.12 | 2.2 | 0.21 g |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.04 | 9 mg |

| Xantphos | 578.68 | 0.08 | 46 mg |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 0.98 g |

| 1,4-Dioxane (anhydrous) | 88.11 | - | 10 mL |

Procedure:

-

To a dry Schlenk tube, add Intermediate B (0.55 g, 2.0 mmol), 3-amino-5-methyl-1H-pyrazole (0.21 g, 2.2 mmol), cesium carbonate (0.98 g, 3.0 mmol), palladium(II) acetate (9 mg, 0.04 mmol), and Xantphos (46 mg, 0.08 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to afford the final JAK2 inhibitor.

Rationale: This step exemplifies a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds. The choice of a bulky phosphine ligand like Xantphos is often crucial for achieving high yields in the coupling of heteroaromatic halides with amines.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Expected Yield (%) | Appearance | Key Analytical Data |

| Intermediate A | 65-75 | Off-white solid | ¹H NMR: Characteristic signals for the benzyl protons and aromatic protons. MS (ESI+): [M+H]⁺ at m/z 226.7. |

| Intermediate B | 70-80 | Pale yellow solid | ¹H NMR: Signals for the pyrazolo[1,5-a]pyrimidine core protons. MS (ESI+): [M+H]⁺ at m/z 276.7. |

| Final Product | 50-65 | Solid | ¹H NMR & ¹³C NMR: Consistent with the proposed structure. HRMS: Calculated vs. found mass. Purity (HPLC): >95%. |

Conclusion

This application note provides a robust and detailed synthetic strategy for the preparation of JAK2 inhibitors utilizing this compound. The modular approach, involving the initial N-alkylation of an aminopyrazole followed by cyclocondensation and subsequent functionalization, offers a versatile platform for the synthesis of a variety of pyrazolo-core inhibitors. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in the field of medicinal chemistry to synthesize and explore novel JAK2 inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Chloro-1-(chloromethyl)-2-fluorobenzene as a Versatile Reagent for Alkylation Reactions

Abstract

This comprehensive technical guide provides an in-depth exploration of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a pivotal reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core principles of its reactivity, offers detailed, field-proven protocols for its application in alkylation reactions, and explains the causality behind experimental choices. We will delve into the mechanistic dichotomy of its reactions, providing a robust framework for its strategic deployment in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of this compound

This compound (CAS No: 87417-71-8) is a substituted toluene derivative that has emerged as a valuable building block in synthetic chemistry.[1][2] Its utility is anchored in its bifunctional nature: a reactive benzylic chloride for nucleophilic substitution and a decorated aromatic ring amenable to further transformations. The presence of both chloro and fluoro substituents on the phenyl ring offers steric and electronic modulation, which can be crucial for tuning the biological activity and pharmacokinetic properties of target molecules.[1]

This reagent is particularly prized for its ability to introduce the 4-chloro-2-fluorobenzyl moiety, a pharmacophore found in various biologically active compounds. A notable application is its use as a key intermediate in the synthesis of Janus kinase 2 (JAK2) inhibitors, highlighting its relevance in contemporary drug discovery programs.[3] This guide will provide the foundational knowledge and practical protocols to effectively harness the synthetic potential of this versatile reagent.

Core Principles of Reactivity: A Mechanistic Overview

The reactivity of this compound is dominated by the chemistry of its benzylic chloride group. Benzylic halides are a special class of alkyl halides that exhibit enhanced reactivity in nucleophilic substitution reactions. This is due to the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[4][5] The choice between these two pathways is not always clear-cut and is heavily influenced by the reaction conditions.[5]

The SN2 Pathway: Concerted Displacement

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic benzylic carbon, and the chloride leaving group departs simultaneously.[6][7] This pathway is characterized by a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.[6][7]

Key Factors Favoring the SN2 Pathway:

-

Strong Nucleophiles: Potent nucleophiles (e.g., thiolates, alkoxides, amines) favor the concerted mechanism.

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile solvate the cation of the nucleophilic salt but leave the nucleophile "naked" and highly reactive.[6]

-

Unhindered Substrate: As a primary benzylic halide, this compound is sterically accessible, making it an excellent candidate for SN2 reactions.

The transition state of the SN2 reaction is stabilized by the delocalization of electron density into the p-system of the aromatic ring, which accounts for the high reactivity of benzylic halides in this pathway.[4]

The SN1 Pathway: Carbocation Intermediate

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile.

Key Factors Favoring the SN1 Pathway:

-

Weak Nucleophiles: Weak nucleophiles (e.g., water, alcohols) are not strong enough to initiate a backside attack and will wait for the formation of the carbocation.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate both the leaving group and the carbocation intermediate, stabilizing them and favoring the SN1 mechanism.

-

Carbocation Stability: The 4-chloro-2-fluorobenzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring.[5]

Application Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step. All operations involving this compound should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[8][9]

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol details the synthesis of a benzyl ether, a common structural motif in pharmaceuticals and natural products. The reaction proceeds via an SN2 mechanism.

Objective: To synthesize 1-((4-chloro-2-fluorobenzyl)oxy)-4-nitrobenzene.

Materials:

-

4-Nitrophenol

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

Experimental Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol, 1.5 equiv), and 30 mL of anhydrous DMF.

-

Causality: Potassium carbonate is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide. DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.[6] An excess of the base ensures complete deprotonation.

-

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.79 g, 10 mmol, 1.0 equiv) dropwise to the suspension.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Moderate heating increases the reaction rate without promoting significant side reactions.

-

-

Work-up: After completion, cool the reaction to room temperature and pour it into 100 mL of cold water. This will precipitate the product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality: The desired ether product is organic-soluble and will be extracted into the ethyl acetate layer.

-

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ether.

Quantitative Data (Representative):

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 5 | ~90 |

| Phenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | ~95 |

| Catechol | NaH | THF | 25 | 8 | ~85 (mono-alkylated) |

Protocol 2: N-Alkylation of a Heterocyclic Amine

This protocol describes the alkylation of a secondary amine, a key reaction in the synthesis of many APIs.[10]

Objective: To synthesize 4-(4-chloro-2-fluorobenzyl)morpholine.

Materials:

-

Morpholine

-

This compound

-

Potassium Bicarbonate (KHCO₃)

-

Acetonitrile, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask with stir bar

-

Reflux condenser

Experimental Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve morpholine (1.05 g, 12 mmol, 1.2 equiv) in 20 mL of anhydrous acetonitrile. Add potassium bicarbonate (1.5 g, 15 mmol, 1.5 equiv).

-

Causality: Morpholine acts as the nucleophile. An excess is used to drive the reaction to completion and minimize potential dialkylation of the starting amine. KHCO₃ is a mild base that acts as an acid scavenger for the HCl generated in situ.

-

-

Reagent Addition: Add a solution of this compound (1.79 g, 10 mmol, 1.0 equiv) in 5 mL of acetonitrile to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 82 °C) for 8-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in 50 mL of DCM and wash with 50 mL of saturated sodium bicarbonate solution.

-

Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It is also a lachrymator.[3]

-

Handling: Always handle this reagent in a chemical fume hood.[9][11] Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3][11] Keep away from heat and sources of ignition.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[9][11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for introducing the 4-chloro-2-fluorobenzyl group into a wide array of molecules. A thorough understanding of the factors that govern the SN1 and SN2 reaction pathways is critical for controlling the outcome of its alkylation reactions. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can effectively leverage this reagent to construct complex molecular targets. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in research and development.

References

- 1. This compound|CAS 87417-71-8 [benchchem.com]

- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. SN2 Reaction Mechanism [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. cleanchemlab.com [cleanchemlab.com]

Application Notes and Protocols for Nucleophilic Substitution with 4-Chloro-1-(chloromethyl)-2-fluorobenzene

Introduction: A Versatile Bifunctional Building Block

4-Chloro-1-(chloromethyl)-2-fluorobenzene is a key intermediate in medicinal chemistry and materials science, offering two distinct sites for nucleophilic attack. This bifunctional molecule possesses a highly reactive benzylic chloride at the 1-position and a less reactive aryl chloride at the 4-position. This disparity in reactivity is the cornerstone of its synthetic utility, enabling selective functionalization to build complex molecular architectures. This guide provides an in-depth exploration of the mechanistic principles governing its reactivity and detailed protocols for its application in nucleophilic substitution reactions.